1,3,5-Triazine, 2-[1-(aminocarbonyl)hydrazino]-4-methoxy-6-(1-pyrrolidinyl)-
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Overview
Description
1-[4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound featuring a triazine ring substituted with methoxy and pyrrolidinyl groups
Preparation Methods
The synthesis of 1-[4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The methoxy and pyrrolidinyl groups are introduced via nucleophilic substitution reactions. Methoxy substitution can be achieved using methanol in the presence of a base, while pyrrolidinyl substitution requires pyrrolidine and a suitable catalyst.
Hydrazinecarboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The hydrazinecarboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE has diverse applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It is explored for use in industrial processes, such as catalysis and chemical synthesis, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The methoxy and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparison with Similar Compounds
1-[4-METHOXY-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in resins and plastics, melamine lacks the methoxy and pyrrolidinyl substitutions, resulting in different chemical properties.
2,4-Diamino-6-methoxy-1,3,5-triazine: This compound shares the methoxy group but lacks the pyrrolidinyl and hydrazinecarboxamide groups, leading to different reactivity and applications.
1,3,5-Triazine-2,4,6-triol: Featuring hydroxyl groups instead of methoxy and pyrrolidinyl groups, this compound has distinct chemical behavior and uses.
Properties
Molecular Formula |
C9H15N7O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-amino-1-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C9H15N7O2/c1-18-9-13-7(15-4-2-3-5-15)12-8(14-9)16(11)6(10)17/h2-5,11H2,1H3,(H2,10,17) |
InChI Key |
OZTNDBGAKQCSEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N(C(=O)N)N)N2CCCC2 |
Origin of Product |
United States |
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